REACTION_CXSMILES
|
C1([CH:7]([S:12]C(C2C=CC=CC=2)C=C(C)C)[CH:8]=[C:9]([CH3:11])[CH3:10])C=CC=CC=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O.[CH:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1>>[CH3:10][C:9]1([CH3:11])[C:48]2[C:43](=[CH:44][CH:45]=[CH:46][CH:47]=2)[S:12][CH2:7][CH2:8]1
|
Name
|
phenyl-3-methylbut-2-enylsulfide
|
Quantity
|
15.48 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=CC=C1
|
Name
|
Compound 60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring under argon for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was refluxed
|
Type
|
CUSTOM
|
Details
|
The supernatant organic layer was decanted
|
Type
|
EXTRACTION
|
Details
|
the syrupy residue extracted with 3×50ml ether
|
Type
|
WASH
|
Details
|
washed with water, saturated NaHCO3 and saturated NaCl solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue purified by kugelrohr distillation (80 degrees C., 0.5mm)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |